molecular formula C13H14FN3 B2575967 1-ethyl-6-fluoro-2-(1H-imidazol-2-yl)-2,3-dihydro-1H-indole CAS No. 2138008-94-1

1-ethyl-6-fluoro-2-(1H-imidazol-2-yl)-2,3-dihydro-1H-indole

Cat. No. B2575967
CAS RN: 2138008-94-1
M. Wt: 231.274
InChI Key: IWLIKZLTJQBGPW-UHFFFAOYSA-N
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Description

1-ethyl-6-fluoro-2-(1H-imidazol-2-yl)-2,3-dihydro-1H-indole is a chemical compound that belongs to the class of indole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.

Mechanism of Action

The mechanism of action of 1-ethyl-6-fluoro-2-(1H-imidazol-2-yl)-2,3-dihydro-1H-indole is not yet fully understood. However, it has been proposed that it exerts its antitumor activity by inhibiting the activity of topoisomerase I, an enzyme that is essential for DNA replication and repair. It has also been suggested that it may induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. In addition, it has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the development of inflammation.
Biochemical and Physiological Effects:
1-ethyl-6-fluoro-2-(1H-imidazol-2-yl)-2,3-dihydro-1H-indole has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the migration and invasion of cancer cells. It has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in the development of oxidative stress and inflammation. In addition, it has been shown to modulate the activity of various enzymes, including topoisomerase I, cyclooxygenase-2 (COX-2), and matrix metalloproteinases (MMPs).

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-ethyl-6-fluoro-2-(1H-imidazol-2-yl)-2,3-dihydro-1H-indole is its potent antitumor activity against various cancer cell lines. It has also been shown to possess antimicrobial and anti-inflammatory activity, which makes it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its relatively complex synthesis method, which requires several reagents and conditions. In addition, its mechanism of action is not yet fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the research on 1-ethyl-6-fluoro-2-(1H-imidazol-2-yl)-2,3-dihydro-1H-indole. One of the main areas of focus is the optimization of its antitumor activity, particularly against drug-resistant cancer cells. This could involve the development of new derivatives with improved potency and selectivity. Another area of research is the investigation of its potential as an anti-inflammatory agent, particularly in the treatment of chronic inflammatory diseases such as rheumatoid arthritis. In addition, further studies are needed to elucidate its mechanism of action and identify potential targets for drug development.

Synthesis Methods

The synthesis of 1-ethyl-6-fluoro-2-(1H-imidazol-2-yl)-2,3-dihydro-1H-indole involves a multi-step process that requires several reagents and conditions. The most common method involves the reaction of 2-(1H-imidazol-2-yl)aniline with ethyl 2-bromoacetate in the presence of a base, followed by the cyclization of the resulting intermediate with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a Lewis acid catalyst. The final product is obtained by reducing the resulting intermediate with a reducing agent such as sodium borohydride.

Scientific Research Applications

1-ethyl-6-fluoro-2-(1H-imidazol-2-yl)-2,3-dihydro-1H-indole has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been investigated for its potential as an anti-inflammatory agent, with promising results in animal models of inflammation. In addition, it has been shown to possess antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

IUPAC Name

1-ethyl-6-fluoro-2-(1H-imidazol-2-yl)-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3/c1-2-17-11-8-10(14)4-3-9(11)7-12(17)13-15-5-6-16-13/h3-6,8,12H,2,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLIKZLTJQBGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(CC2=C1C=C(C=C2)F)C3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-6-fluoro-2-(1H-imidazol-2-yl)-2,3-dihydro-1H-indole

CAS RN

2138008-94-1
Record name 1-ethyl-6-fluoro-2-(1H-imidazol-2-yl)-2,3-dihydro-1H-indole
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